REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][C:4]([CH2:5][CH2:6][n:7]1[cH:8][n:9][c:10](-[c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[cH:11]1)=[O:18].[CH3:19][CH2:20][OH:21]>>[O:3]=[C:4]([CH2:5][CH2:6][n:7]1[cH:8][n:9][c:10](-[c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[cH:11]1)[OH:18]
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Name
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CCOC(=O)CCn1cnc(-c2ccccc2)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CCn1cnc(-c2ccccc2)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Type
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product
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Smiles
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O=C(O)CCn1cnc(-c2ccccc2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |